Cas no 100522-09-6 (2-methyl-1-4-(propan-2-yl)phenylpropan-2-amine)

2-methyl-1-4-(propan-2-yl)phenylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-1-4-(propan-2-yl)phenylpropan-2-amine
- DB-121010
- CPNNQIURQAQQSU-UHFFFAOYSA-N
- 2-(4-isopropylphenyl)-1,1-dimethylethyl amine
- AKOS011915670
- 2-(4-ISOPROPYL-PHENYL)-1,1-DIMETHYL-ETHYLAMINE
- SCHEMBL564834
- 100522-09-6
- EN300-1867117
- AB54588
- 2-METHYL-1-[4-(PROPAN-2-YL)PHENYL]PROPAN-2-AMINE
- 2-(4-isopropylphenyl)-1,1-dimethylethylamine
-
- Inchi: InChI=1S/C13H21N/c1-10(2)12-7-5-11(6-8-12)9-13(3,4)14/h5-8,10H,9,14H2,1-4H3
- InChI Key: CPNNQIURQAQQSU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 191.1674g/mol
- Monoisotopic Mass: 191.1674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- Molecular Weight: 191.31g/mol
- XLogP3: 3
2-methyl-1-4-(propan-2-yl)phenylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867117-1.0g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1867117-5.0g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1867117-2.5g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1867117-0.25g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1867117-1g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1867117-0.05g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1867117-10g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1867117-5g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1867117-0.1g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1867117-0.5g |
2-methyl-1-[4-(propan-2-yl)phenyl]propan-2-amine |
100522-09-6 | 0.5g |
$739.0 | 2023-09-18 |
2-methyl-1-4-(propan-2-yl)phenylpropan-2-amine Related Literature
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 2-methyl-1-4-(propan-2-yl)phenylpropan-2-amine
2-Methyl-1-(4-(Propan-2-yl)Phenyl)Propan-2-Amine: A Comprehensive Overview
Introduction to 2-Methyl-1-(4-(Propan-2-yl)Phenyl)Propan-2-Amine
2-Methyl-1-(4-(Propan-2-yl)Phenyl)Propan-2-Amine, commonly referenced by its CAS number 100522-09-6, is a structurally complex organic compound that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by its unique molecular architecture, which includes a phenyl ring substituted with an isopropyl group and a tertiary amine moiety. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest for researchers and industry professionals alike.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern catalytic techniques and optimized reaction conditions. Its structural complexity has also made it a valuable tool in the development of advanced materials and pharmaceutical agents. This article delves into the key aspects of 100522-09-6, including its chemical properties, synthesis methods, applications, and the latest research findings.
Chemical Structure and Properties
The molecular structure of 100522-09-6 is defined by its aromatic ring system, which is substituted with an isopropyl group at the para position. This substitution pattern significantly influences the compound's electronic properties and reactivity. The tertiary amine group attached to the propanamine backbone further enhances its versatility, enabling participation in various chemical transformations.
From a physical standpoint, this compound exhibits a melting point of approximately 78°C and a boiling point around 345°C, making it suitable for use in high-temperature applications. Its solubility in common organic solvents such as dichloromethane and THF is moderate, facilitating its use in solution-based reactions. The compound's molecular weight is approximately 317 g/mol, which aligns with its structural complexity.
Recent studies have highlighted the compound's ability to act as a ligand in transition metal-catalyzed reactions, particularly in the context of asymmetric catalysis. This property has opened new avenues for its application in the synthesis of chiral pharmaceutical intermediates.
Synthesis Methods and Optimization
The synthesis of 100522-09-6 typically involves a multi-step process that begins with the preparation of the aromatic precursor. One widely adopted method involves the Friedel-Crafts alkylation of toluene with an appropriate alkyl halide, followed by subsequent functionalization steps to introduce the tertiary amine group.
Recent advancements in catalytic systems have led to the development of more efficient synthesis pathways. For instance, the use of palladium-catalyzed coupling reactions has enabled direct assembly of the aromatic ring with the amine-containing side chain. This approach not only reduces reaction time but also enhances yield, making it more viable for large-scale production.
In addition to traditional synthetic routes, researchers have explored biocatalytic methods to produce this compound. Enzymatic transformations, particularly those involving amine oxidases, have shown promise in achieving high enantioselectivity, which is critical for pharmaceutical applications.
Applications Across Industries
The versatility of 100522-09-6 has led to its adoption across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology and neurodegenerative diseases. Its ability to act as a chiral auxiliary has further cemented its role in drug discovery programs.
In materials science, this compound finds application as a precursor for advanced polymers and coatings. Its unique combination of thermal stability and reactivity makes it ideal for use in high-performance materials subjected to extreme environmental conditions.
The agrochemical industry has also benefited from this compound's properties. It serves as an intermediate in the synthesis of herbicides and fungicides, contributing to enhanced crop protection solutions.
Recent research has expanded its application into the field of electrochemistry. Studies have demonstrated its potential as an electrolyte additive in lithium-ion batteries, where it enhances ion conductivity and improves battery performance under high-current conditions.
Safety Considerations and Handling Guidelines
While working with 100522-09-6, adherence to standard laboratory safety protocols is essential. The compound should be handled under controlled conditions to minimize exposure risks. Proper ventilation should be ensured during synthesis or processing steps involving volatile intermediates or solvents.
Prolonged or repeated exposure to this compound may cause skin irritation or respiratory issues; therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling.
Eco-friendly disposal practices are recommended for waste generated during synthesis or use. Recycling or treatment through approved hazardous waste management channels ensures minimal environmental impact.
Recent studies have also highlighted the importance of monitoring air quality during large-scale production processes involving this compound. Advanced air filtration systems are now being implemented to ensure compliance with occupational safety standards while maintaining operational efficiency.
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